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Compound of Interest

Compound Name: Ethyl pyridazine-3-carboxylate

Cat. No.: B073445

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for ethyl
pyridazine-3-carboxylate and its derivatives. Due to the limited availability of published
spectroscopic data for the unsubstituted ethyl pyridazine-3-carboxylate, this document
presents representative data from closely related analogs. The methodologies described herein
are standard protocols applicable to the characterization of such heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of ethyl pyridazine-
3-carboxylate. This data is essential for the structural elucidation and purity assessment of
these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Ethyl Pyridazine-3-carboxylate Derivatives
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Compound Solvent Chemical Shift (8) in ppm
Ethyl 3-({[(4- 9.0 (s, 1H, NH), 6.9-7.6 (m,
methylphenyl)carbamoyllmethy 14H, Ar—H), 4.1-4.4 (q, 2H,
[}sulfanyl)-5,6- CDCls OCH-2), 4.0 (s, 2H, SCH>2), 2.2
diphenylpyridazine-4- (s, 3H, CHs), 1.0-1.3 (t, 3H,
carboxylate CHs of ester)

8.90 (s, 1H, NH), 7.61 (s, 1H),

7.49 (d, J=8.2 Hz, 1H), 7.38
Ethyl 5-(4-chloro-3- (d,J=8.3Hz, 1H),4.25(q, J =
methylphenyl)-2-oxo-1,2,3,4- 7.0 Hz, 2H), 3.60 (t, J = 7.6 Hz,

CDCIs

tetrahydropyridine-3-

carboxylate

1H), 3.41 (dd, J = 16.9, 8.2 Hz,
1H), 3.07 (dd, J = 17.0, 6.9 Hz,
1H), 2.41 (s, 3H), 1.28 (t, J =
7.2 Hz, 3H)

Table 2: 13C NMR Spectroscopic Data for a Ruthenium Complex with Pyridazine-3-carboxylic

Acid
Compound Solvent Chemical Shift (8) in ppm
Aromatic carbons of p-cymene
) ) between 79 and 101 ppm and
Ruthenium Complex with - S
Not Specified the pyridazine ring at 125-155

Pyridazine-3-carboxylic Acid

ppm. A singlet for the COO~
group at 170.24 ppm.[1]

Note: Specific 133C NMR data for a simple ethyl pyridazine-3-carboxylate derivative was not

readily available in the searched literature.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Ethyl Pyridazine-3-carboxylate Derivatives
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Compound Sample Prep Key Absorptions (cm™?)
Ethyl 3-({[(4-
methylphenyl)carbamoyl]meth

yipheny) 4 Y 3300 (NH), 1720 (C=0, ester),
[}sulfanyl)-5,6- KBr

) S 1670 (C=0, carbamoyl)
diphenylpyridazine-4-
carboxylate
Broad absorptions at 2450 and
L ) 1900 cm~?. O-H in-plane
General Pyridine Carboxylic N )
Not Specified deformation and C-O

Acids

stretching between 1340-1260

cm~L[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Pyridazine Derivatives

Compound Class

lonization Mode

General Fragmentation
Notes

Substituted Pyridazines

Electron Impact (El)

Molecular ions are prominent.
Fragmentation is correlated
with the type of heterocycle
and substitution pattern.
Common losses include N2
and HCN.[3]

Fused Pyridazino-indoles

ESI-MS/MS

Cross-ring fragmentation of the
pyridazine ring is a common

feature.[4]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for

small organic molecules like ethyl pyridazine-3-carboxylate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. *H NMR Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube.[5] Ensure the
sample is fully dissolved; gentle vortexing or warming may be applied.

e Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field
is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to
achieve homogeneity.[6]

o Data Acquisition: A standard one-pulse sequence is typically used. The number of scans is
adjusted to achieve an adequate signal-to-noise ratio, which depends on the sample
concentration. A relaxation delay of 1-2 seconds is common for qualitative spectra.

o Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier
transformation. The resulting spectrum is then phased and baseline corrected. The chemical
shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm,
or to the residual solvent peak.[7]

2.1.2. 13C NMR Spectroscopy

o Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated
solvent) is generally required for 13C NMR due to the low natural abundance of the 13C
isotope.[5]

 Instrument Setup: The setup is similar to that for *H NMR, with locking and shimming
performed on the deuterated solvent.

o Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the
spectrum to singlets for each unique carbon atom.[8] A greater number of scans is necessary
compared to *H NMR to achieve a good signal-to-noise ratio. For quantitative analysis, a
longer relaxation delay (at least 5 times the longest T1 of the carbons of interest) and
inverse-gated decoupling are employed to suppress the Nuclear Overhauser Effect (NOE).

[6]

» Data Processing: Similar to *H NMR, the FID is Fourier transformed, and the spectrum is
phased and baseline corrected. Chemical shifts are referenced to TMS or the solvent peak.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=nmr_spectrum
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.chemistrysteps.com/13c-carbon-nmr-spectroscopy/
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[6]

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry
potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using
a hydraulic press.

o Thin Film (for oils): A drop of the neat liquid is placed between two salt plates (e.g., NaCl
or KBr) to create a thin film.

o Solution: The sample is dissolved in a suitable solvent (e.g., CHCIs, CCls) that has minimal
absorption in the regions of interest, and the solution is placed in a liquid sample cell.

o Data Acquisition: A background spectrum of the empty spectrometer (or the solvent and cell)
is recorded. The sample is then placed in the beam path, and the sample spectrum is
acquired. The instrument records the transmittance or absorbance of infrared radiation as a
function of wavenumber (typically 4000-400 cm~1).[9]

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final IR spectrum, which shows the absorption bands of the sample.

Mass Spectrometry (MS)

2.3.1. Electron Impact (El) Mass Spectrometry

o Sample Introduction: A small amount of the volatile sample is introduced into the ion source,
often via a direct insertion probe or as the eluent from a gas chromatograph (GC). The
sample is vaporized under high vacuum.[10]

 lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule,
forming a radical cation (the molecular ion).[11]

e Fragmentation: The excess energy imparted to the molecular ion often causes it to fragment
into smaller, charged ions and neutral species. The fragmentation pattern is characteristic of
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the molecule's structure.[12]

o Mass Analysis and Detection: The positively charged ions are accelerated into a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their
mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly
synthesized organic compound.
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General Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11643884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11643884/
https://www.jstage.jst.go.jp/article/cpb1958/7/2/7_2_162/_article
https://www.jstage.jst.go.jp/article/cpb1958/7/2/7_2_162/_article
https://www.researchgate.net/publication/263006744_Electron_impact_studies_XVIII_Mass_spectra_of_pyridazines_phthalazines_and_related_compounds/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC9285442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9285442/
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=nmr_spectrum
https://www.chemistrysteps.com/13c-carbon-nmr-spectroscopy/
https://orgchemboulder.com/Spectroscopy/irtutor/tutorial.shtml
https://www.chromatographyonline.com/view/introduction-electron-impact-ionization-gc-ms-0
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.shimadzu.com/an/service-support/technical-support/gas-chromatograph-mass-spectrometry/essental_knowledge/three_modes.html
https://www.benchchem.com/product/b073445#spectroscopic-data-for-ethyl-pyridazine-3-carboxylate-nmr-ir-ms
https://www.benchchem.com/product/b073445#spectroscopic-data-for-ethyl-pyridazine-3-carboxylate-nmr-ir-ms
https://www.benchchem.com/product/b073445#spectroscopic-data-for-ethyl-pyridazine-3-carboxylate-nmr-ir-ms
https://www.benchchem.com/product/b073445#spectroscopic-data-for-ethyl-pyridazine-3-carboxylate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b073445?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem
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scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

